5-Methoxychroman-4-ol CAS number and physicochemical properties
5-Methoxychroman-4-ol CAS number and physicochemical properties
An In-depth Technical Guide to 5-Methoxychroman-4-ol: Synthesis, Properties, and Therapeutic Potential
Introduction: The Chroman Scaffold in Modern Drug Discovery
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules of therapeutic interest.[1] As a key derivative, 5-Methoxychroman-4-ol represents a versatile chiral building block for the synthesis of more complex bioactive compounds. Its structure, featuring a hydroxyl group at the C-4 position and a methoxy group on the aromatic ring, provides multiple points for chemical modification, making it a valuable intermediate for researchers in medicinal chemistry and drug development.
This guide provides a comprehensive overview of 5-Methoxychroman-4-ol, from its fundamental physicochemical properties and synthesis to its potential applications as a precursor for novel therapeutic agents. The insights herein are grounded in established chemical principles and data from closely related analogues, offering a robust technical resource for scientists and researchers.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physicochemical properties are foundational to any research endeavor. 5-Methoxychroman-4-ol is identified by the CAS Number 1616526-84-1.[2] A summary of its core properties is presented below.
| Property | Value | Source |
| CAS Number | 1616526-84-1 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| IUPAC Name | 5-methoxy-2,3-dihydro-4H-chromen-4-ol | N/A |
| Appearance | (Predicted) White to off-white solid | N/A |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water | N/A |
| pKa | Data not publicly available | N/A |
Synthesis of 5-Methoxychroman-4-ol: A Methodological Deep Dive
The most direct and efficient synthesis of 5-Methoxychroman-4-ol is achieved through the stereoselective reduction of its corresponding ketone precursor, 5-methoxychroman-4-one. This transformation is a cornerstone of chroman chemistry.
Causality of Reagent Choice: Sodium Borohydride
Sodium borohydride (NaBH₄) is the reagent of choice for this reduction for several key reasons:
-
Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potentially present functional groups like esters or aromatic rings, ensuring a clean conversion.
-
Operational Simplicity: The reaction can be conducted under standard atmospheric conditions using common alcoholic solvents like methanol (MeOH) or ethanol (EtOH).
-
Safety and Handling: Compared to more powerful and pyrophoric reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer and easier to handle in a standard laboratory setting.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the chromanone. The resulting alkoxide is then protonated by the solvent (e.g., methanol) to yield the final alcohol product, 5-Methoxychroman-4-ol.
Caption: Synthetic workflow for 5-Methoxychroman-4-ol.
Self-Validating Experimental Protocol
This protocol is adapted from a validated procedure for a structurally similar compound and represents a robust method for the synthesis and purification of 5-Methoxychroman-4-ol.[3]
-
Dissolution & Cooling (Validation Check 1): Dissolve 5-methoxychroman-4-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath. A clear, homogenous solution should be observed.
-
Reagent Addition (Validation Check 2): Slowly add sodium borohydride (NaBH₄, 2.0 eq) to the cooled solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) may be observed. A controlled addition prevents an exothermic runaway.
-
Reaction Monitoring (Validation Check 3): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The starting material spot should gradually disappear and be replaced by a new, more polar product spot (lower Rf value). The reaction is typically complete within 2-4 hours.
-
Quenching (Validation Check 4): Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 3N aqueous HCl at 0 °C until the pH of the solution is ~5. This step neutralizes excess NaBH₄ and hydrolyzes borate esters. Ensure adequate ventilation.
-
Extraction (Validation Check 5): Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol). Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Phase separation should be clean, and the final organic solution should be clear.
-
Purification (Validation Check 6): Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 5-Methoxychroman-4-ol. Fractions containing the pure product should be identified by TLC, combined, and evaporated to yield the final compound.
Spectroscopic Characterization: The Molecular Fingerprint
While a full experimental dataset for 5-Methoxychroman-4-ol is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. This predictive analysis is an essential tool for compound verification.
| Technique | Predicted Key Signals & Interpretation |
| ¹H NMR | ~6.5-7.2 ppm (m, 3H): Aromatic protons (H-6, H-7, H-8). ~4.8-5.1 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (H-4). ~4.2-4.5 ppm (m, 2H): Diastereotopic protons on the carbon adjacent to the ring oxygen (H-2). ~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃). ~2.0-2.3 ppm (m, 2H): Diastereotopic protons on the C-3 carbon. ~2.5-3.5 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O. |
| ¹³C NMR | ~150-160 ppm: Aromatic carbons attached to oxygen (C-5, C-8a). ~110-130 ppm: Other aromatic carbons (C-6, C-7, C-8, C-4a). ~65-70 ppm: Carbon bearing the hydroxyl group (C-4). ~60-65 ppm: Carbon adjacent to the ring oxygen (C-2). ~55-56 ppm: Methoxy carbon (-OCH₃). ~30-35 ppm: C-3 carbon. |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol functional group. ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretch. ~2950-2850 cm⁻¹ (sharp): Aliphatic C-H stretch. ~1600-1450 cm⁻¹ (multiple sharp): Aromatic C=C bending. ~1250-1000 cm⁻¹ (strong): C-O stretching from the alcohol and ether linkages. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 180. Key Fragments: m/z = 162 [M-H₂O]⁺ (loss of water), m/z = 151 [M-CHO]⁺, m/z = 137 [M-C₂H₃O]⁺. |
Applications in Drug Discovery and Biological Relevance
5-Methoxychroman-4-ol is not just a chemical curiosity; it is a strategic starting point for accessing novel chemical matter with potential therapeutic applications. The chroman scaffold is a well-established pharmacophore found in compounds with anticancer, anti-inflammatory, and neuroprotective properties.[1]
A compelling example of this potential is demonstrated by a closely related synthetic derivative. The parent ketone, 2-cyclohexyl-5-methoxychroman-4-one, was reduced to its corresponding chroman-4-ol and subsequently converted into (±)-2-Cyclohexyl-5-methoxy-2H-chromene. This final compound was identified as a selective inhibitor of DNA Polymerase-β and showed neuroprotective activity against β-Amyloid toxicity, a key pathological hallmark of Alzheimer's disease.[3] This highlights a direct pathway from a chroman-4-ol intermediate to a potentially valuable therapeutic agent.
Caption: Role as a precursor to bioactive molecules.
It is crucial to note that biological activity is highly sensitive to the substitution pattern on the chroman ring. For instance, studies on the related chromone scaffold have shown that the presence of a hydroxyl group at the C-5 position can sometimes lead to cytotoxicity.[4][5] This underscores the importance of careful structural design and derivatization, a process for which 5-Methoxychroman-4-ol is an ideal starting material.
Conclusion
5-Methoxychroman-4-ol is a valuable chemical entity characterized by its defined structure and versatile reactivity. While comprehensive experimental data on its physicochemical properties remain to be fully published, its synthesis via the reduction of 5-methoxychroman-4-one is a robust and well-understood process. As a chiral building block, it provides a strategic entry point for the synthesis of complex molecules, particularly within the realm of neuroprotective and anticancer drug discovery. The predictive spectroscopic data and detailed synthetic protocol provided in this guide offer researchers the foundational knowledge required to confidently synthesize, verify, and utilize this compound in their research and development programs.
References
-
(December 11 2025) (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity. PMC. [Link]
-
(April 04 2022) Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. [Link]
-
(June 18 2022) Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7. ScienceScholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Methoxychroman-4-ol | CymitQuimica [cymitquimica.com]
- 3. (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
